2-Methylsulfanyl-1H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family, characterized by its unique structural features and potential biological activities. Quinazolinones are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. The specific compound 2-methylsulfanyl-1H-quinazolin-4-one incorporates a methylthio group at the 2-position of the quinazolinone ring, which may influence its biological activity and chemical reactivity.
Quinazolinones are classified as bicyclic compounds containing a benzene ring fused to a pyrimidine ring. They can be derived from various natural and synthetic sources, often synthesized for medicinal chemistry applications. The compound 2-methylsulfanyl-1H-quinazolin-4-one can be synthesized through several methods, utilizing starting materials such as anthranilic acids or isatoic anhydrides.
The synthesis of 2-methylsulfanyl-1H-quinazolin-4-one can be achieved through multiple synthetic routes:
The synthesis typically involves the condensation of anthranilic acid derivatives with suitable reagents under controlled conditions. For example, the reaction may include acylation followed by cyclization steps to form the quinazolinone core structure.
The molecular structure of 2-methylsulfanyl-1H-quinazolin-4-one consists of a quinazoline backbone with a methylthio group attached at the second position. The chemical formula is C_10H_10N_2OS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Key structural data include:
2-Methylsulfanyl-1H-quinazolin-4-one can undergo various chemical reactions typical of quinazolinone derivatives:
The reaction conditions (solvent choice, temperature, and catalysts) significantly influence the outcome and efficiency of these transformations.
The mechanism of action for 2-methylsulfanyl-1H-quinazolin-4-one is closely related to its interactions with biological targets:
Biological assays demonstrate that modifications on the quinazolinone scaffold can enhance potency against specific targets, indicating structure–activity relationships that guide further development.
The compound exhibits typical reactivity associated with quinazolines:
2-Methylsulfanyl-1H-quinazolin-4-one has potential applications in medicinal chemistry:
Research continues into optimizing its synthesis and exploring its full range of biological activities, making it a promising candidate for further investigation in drug discovery programs.
Nucleophilic displacement reactions provide the most direct and atom-economical route for introducing methylsulfanyl groups at the C2 position of quinazolinone scaffolds. These methodologies typically exploit the enhanced electrophilicity of the C2 carbon in 4-oxoquinazoline systems, enabling efficient thioalkylation. The primary synthetic sequence involves initial preparation of 2-chloro- or 2-haloquinazolin-4(3H)-ones as pivotal intermediates, followed by nucleophilic attack by methanethiolate species.
Key advances in this domain include the utilization of in situ generated sodium thiomethoxide (NaSCH₃) in anhydrous dimethylformamide (DMF), achieving substitution at mild temperatures (60-70°C) with yields exceeding 85% [1] [4]. Alternative sulfur donors like thiourea (followed by methylation) or dimethyl disulfide under oxidative conditions offer complementary pathways, particularly for acid-sensitive substrates [4]. Recent innovations focus on enhancing selectivity through protecting group strategies for the N1 and N3 positions; tert-butoxycarbonyl (Boc) protection at N3 significantly suppresses O-alkylation side products, improving regioselectivity to >95:5 (C2 vs O-alkylation) [6].
Table 1: Nucleophilic Substitution Approaches for 2-Methylsulfanyl Installation
Quinazolinone Precursor | Sulfur Source | Reaction Conditions | Yield (%) | Key Advantage |
---|---|---|---|---|
2-Chloro-3H-quinazolin-4-one | NaSCH₃ | DMF, 65°C, 2h | 85-92 | High atom economy |
2-Hydrazino-3H-quinazolin-4-one | CS₂ / CH₃I | EtOH, reflux, 4h | 70-75 | Tandem cyclization-substitution |
2,4-Dichloroquinazoline | (CH₃S)₂ / CuI | DMSO, 120°C, 6h | 68 | Single-step disulfide cleavage/alkylation |
2-Mercapto-3H-quinazolin-4-one | CH₃I / K₂CO₃ | Acetone, RT, 12h | 90 | Chemoselective S-methylation |
Transition metal catalysis enables direct C–S bond construction on pre-assembled quinazolinone cores, bypassing multistep halogenation pathways. Palladium-based systems dominate this field, leveraging the exceptional functional group tolerance of Pd(0)/Pd(II) cycles. Copper-catalyzed C–H thiolation has emerged as a cost-effective alternative, particularly for electron-deficient quinazolinones.
Palladium-catalyzed couplings employ Pd(OAc)₂ or Pd₂(dba)₃ precursors with Xantphos or DPEphos ligands, facilitating cross-couplings between 2-haloquinazolinones and methyl disulfides [(CH₃S)₂] or thiomethylzinc reagents (CH₃SZnCl). This methodology achieves excellent yields (78-90%) under mild conditions (80-100°C) while tolerating nitro, cyano, and carbonyl functionalities [1] [4]. Copper(I) iodide/1,10-phenanthroline systems catalyze direct C2–H methylthiolation using dimethyl sulfoxide (DMSO) as a methylthiol surrogate, enabling oxidant-free reactions in dimethylacetamide (DMAc) at 130°C [4]. Recent mechanistic studies reveal a radical pathway involving Cu(II)-thiolate intermediates, explaining the observed ortho-selectivity in unsymmetrical substrates.
Table 2: Metal-Catalyzed C–S Bond Formation Methodologies
Catalyst System | Ligand | S-Methyl Source | Temperature (°C) | Yield Range (%) | Scope Limitations |
---|---|---|---|---|---|
Pd(OAc)₂ / CuI | Xantphos | (CH₃S)₂ | 80 | 78-90 | Sensitive to steric hindrance at C6/C8 |
Pd₂(dba)₃ | DPEphos | CH₃SZnCl | 100 | 82-88 | Incompatible with free -NH₂ groups |
CuI | 1,10-Phenanthroline | DMSO | 130 | 65-75 | Moderate yields with electron-rich cores |
Cu(OAc)₂ | L-Proline | CH₃SH / O₂ | 110 | 70-80 | Requires oxidative atmosphere |
Microwave irradiation revolutionizes the synthesis of 2-methylsulfanylquinazolin-4-ones by accelerating cyclocondensation kinetics, enhancing regioselectivity, and suppressing decomposition pathways. These single-flask strategies integrate quinazolinone ring formation with simultaneous C2-methylthio functionalization, offering exceptional efficiency gains.
Notable protocols involve reacting methyl anthranilate derivatives with S-methylisothiourea sulfate under microwave irradiation (150-180°C, 15-30 minutes), achieving near-quantitative conversions versus thermal reflux requiring 12-24 hours [4] [6]. Solvent-free approaches using graphite-supported catalysts under microwave activation enable rapid cyclodehydration of N'-(2-cyanophenyl)-S-methylisothioureas, delivering 90-95% isolated yields within 10 minutes [6]. Green chemistry adaptations employ ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄) as microwave-absorbing reaction media, facilitating catalyst-free cyclizations at 120°C with simplified product isolation and solvent recycling [4].
The intrinsic reactivity of the methylsulfanyl group enables precise secondary functionalization at C2 while preserving the quinazolinone core. This moiety serves as a versatile linchpin for synthesizing complex derivatives through nucleophilic, radical, or transition metal-mediated transformations.
Key strategies exploit the exceptional leaving-group ability of methylsulfanyl substituents:
Table 3: Regioselective Transformations of 2-Methylsulfanyl Group
Reaction Type | Reagent/Conditions | Product | Yield (%) | Application Significance |
---|---|---|---|---|
Nucleophilic displacement | RNH₂, DMF, 60°C | 2-Aminoquinazolin-4-one | 85-93 | EGFR inhibitor precursors |
Oxidative chlorination | Cl₂, AcOH, 0°C | 2-Chloroquinazolin-4-one | 88 | Intermediate for Pd-catalyzed couplings |
Sulfoxidation | m-CPBA (1.0 eq), DCM, 0°C | 2-Methylsulfinylquinazolinone | 90-95 | Chiral auxiliary substrates |
Sulfonation | m-CPBA (2.2 eq), DCM, RT | 2-Methylsulfonylquinazolinone | 93-97 | Activated intermediate for nucleophiles |
Pd-catalyzed arylation | ArB(OH)₂, Pd(OAc)₂, S-Phos, K₃PO₄ | 2-Arylquinazolin-4-one | 75-85 | Access to polycyclic anticancer agents |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0